molecular formula C7H9ClN2 B12962544 4-Chloro-3,5,6-trimethylpyridazine

4-Chloro-3,5,6-trimethylpyridazine

Cat. No.: B12962544
M. Wt: 156.61 g/mol
InChI Key: FMZBGQGEUDICAT-UHFFFAOYSA-N
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Description

4-Chloro-3,5,6-trimethylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of three methyl groups and one chlorine atom attached to the pyridazine ring. Pyridazines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5,6-trimethylpyridazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of this compound with sodium sulfide can lead to the formation of the desired compound . Another method involves the use of dichlorocarbene in basic or neutral conditions, which can yield this compound as one of the minor products .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5,6-trimethylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while substitution reactions can produce various substituted pyridazines .

Scientific Research Applications

4-Chloro-3,5,6-trimethylpyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3,5,6-trimethylpyridazine involves its interaction with specific molecular targets. For instance, pyridazine derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

    Pyridazine: The parent compound with two adjacent nitrogen atoms in the ring.

    Pyridazinone: A derivative with a keto group at the 3-position.

    Pyrimidine: A similar six-membered ring with nitrogen atoms at the 1 and 3 positions.

Uniqueness: 4-Chloro-3,5,6-trimethylpyridazine is unique due to the presence of three methyl groups and a chlorine atom, which confer specific chemical and biological properties. This makes it distinct from other pyridazine derivatives and similar compounds .

Properties

IUPAC Name

4-chloro-3,5,6-trimethylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-5(2)9-10-6(3)7(4)8/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZBGQGEUDICAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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